

# Application Notes and Protocols: Immunohistochemistry for HER2 Expression in Sevabertinib Studies

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

|                |              |
|----------------|--------------|
| Compound Name: | Sevabertinib |
| Cat. No.:      | B15611537    |

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the role of HER2 assessment in the context of studies involving **Sevabertinib** (Hyrnuo™), a targeted therapy for HER2-mutant non-small cell lung cancer (NSCLC). While the primary biomarker for **Sevabertinib** eligibility is the presence of HER2 (ERBB2) tyrosine kinase domain (TKD) activating mutations, this document outlines the methodologies for assessing HER2 protein expression via immunohistochemistry (IHC), a technique often employed in cancer research and diagnostics.

## Introduction to Sevabertinib and its Mechanism of Action

**Sevabertinib** (BAY 2927088) is an oral, reversible tyrosine kinase inhibitor (TKI) that potently targets tumors with HER2 mutations, including exon 20 insertions, while sparing wild-type epidermal growth factor receptor (EGFR).<sup>[1]</sup> The U.S. Food and Drug Administration (FDA) has granted accelerated approval to **Sevabertinib** for adult patients with locally advanced or metastatic non-squamous NSCLC whose tumors harbor HER2 TKD activating mutations, as detected by an FDA-approved test.<sup>[2][3][4]</sup>

The primary clinical evidence supporting **Sevabertinib**'s efficacy comes from the multi-cohort, open-label, phase I/II SOHO-01 trial (NCT05099172).<sup>[2][3][5][6]</sup> Patient selection for this pivotal study was based on the identification of HER2 mutations, not HER2 protein overexpression

determined by IHC.[4][7] The FDA has approved the Oncomine Dx Target Test, a next-generation sequencing (NGS) based assay, as the companion diagnostic for **Sevabertinib**.[3][8][9][10]

While HER2 mutation status is the definitive biomarker for **Sevabertinib**, understanding HER2 protein expression through IHC can provide valuable insights for research and may be relevant in exploratory analyses. In NSCLC, HER2 protein overexpression (defined as IHC 3+) and HER2 gene mutations are generally considered distinct biological events.[11]

## Quantitative Data from the SOHO-01 Trial

The following tables summarize the key efficacy data from the SOHO-01 trial for cohorts of patients with HER2-mutant NSCLC treated with **Sevabertinib**.

Table 1: Efficacy of **Sevabertinib** in Previously Treated, HER2-Targeted Therapy-Naïve Patients (Cohort D)[1][2][6][8]

| Endpoint                               | Value      | 95% Confidence Interval |
|----------------------------------------|------------|-------------------------|
| Objective Response Rate (ORR)          | 71%        | 59% - 82%               |
| Median Duration of Response (DOR)      | 9.2 months | 6.3 - 15.0 months       |
| Median Progression-Free Survival (PFS) | 8.3 months | 6.9 - 12.3 months       |

Table 2: Efficacy of **Sevabertinib** in Patients Previously Treated with HER2-Directed Antibody-Drug Conjugates (Cohort E)[6][8]

| Endpoint                               | Value      | 95% Confidence Interval |
|----------------------------------------|------------|-------------------------|
| Objective Response Rate (ORR)          | 38%        | 25% - 52%               |
| Median Duration of Response (DOR)      | 8.5 months | Not Reported            |
| Median Progression-Free Survival (PFS) | 5.5 months | Not Reported            |

Table 3: Efficacy of **Sevabertinib** in Treatment-Naïve Patients (Cohort F)[6]

| Endpoint                               | Value         | 95% Confidence Interval |
|----------------------------------------|---------------|-------------------------|
| Objective Response Rate (ORR)          | 71%           | 59% - 81%               |
| Median Duration of Response (DOR)      | 11.0 months   | Not Reported            |
| Median Progression-Free Survival (PFS) | Data Immature | Not Reported            |

## Experimental Protocols

### HER2 Mutation Detection (Companion Diagnostic)

Patient selection for **Sevabertinib** treatment is guided by the detection of HER2 TKD activating mutations in tumor tissue or plasma.[4] The FDA-approved companion diagnostic is the Oncomine Dx Target Test.[8][9][10] This is a next-generation sequencing (NGS) based assay. Laboratories should follow the manufacturer's instructions for this test.

## Representative Protocol for HER2 Immunohistochemistry in NSCLC

While a specific IHC protocol for the SOHO-01 trial is not publicly available, the following is a representative protocol for assessing HER2 protein expression in NSCLC tissue, based on established guidelines which often adapt the scoring criteria from gastric cancer.[11][12]

#### 1. Specimen Preparation:

- Formalin-fixed, paraffin-embedded (FFPE) tissue blocks are required.
- Tissue sections should be cut at 4-5  $\mu\text{m}$  thickness and mounted on positively charged slides.
- Ensure timely fixation and proper handling of specimens to preserve antigenicity.

#### 2. Deparaffinization and Rehydration:

- Bake slides at 60°C for at least 30 minutes.
- Deparaffinize slides in xylene (or a xylene substitute) with 2-3 changes, 5 minutes each.
- Rehydrate through graded alcohols: 100% (2 changes), 95%, and 70% ethanol, 3 minutes each.
- Rinse with deionized water.

#### 3. Antigen Retrieval:

- Heat-Induced Epitope Retrieval (HIER) is recommended.
- Use a validated antigen retrieval solution, such as Tris/EDTA buffer (pH 9.0).
- Heat slides in a pressure cooker, steamer, or water bath at 95-100°C for 20-40 minutes.
- Allow slides to cool to room temperature (approximately 20 minutes).
- Rinse with wash buffer (e.g., Tris-buffered saline with Tween 20).

#### 4. Staining Procedure (Automated or Manual):

- Peroxidase Block: Incubate slides with a hydrogen peroxide solution for 10 minutes to block endogenous peroxidase activity. Rinse with wash buffer.
- Primary Antibody: Apply a validated anti-HER2 primary antibody (e.g., clone 4B5). Dilute the antibody according to the manufacturer's recommendations. Incubate for 30-60 minutes at room temperature or overnight at 4°C. Rinse with wash buffer.

- Detection System: Use a polymer-based detection system. Apply the secondary antibody/polymer reagent and incubate for 30 minutes at room temperature. Rinse with wash buffer.
- Chromogen: Apply the chromogen solution (e.g., DAB) and incubate for 5-10 minutes, or until the desired stain intensity is achieved.
- Counterstain: Counterstain with hematoxylin for 1-2 minutes.
- Dehydration and Mounting: Dehydrate slides through graded alcohols, clear in xylene, and coverslip with a permanent mounting medium.

5. Interpretation and Scoring (Adapted from Gastric Cancer Guidelines for NSCLC):[\[11\]](#)[\[12\]](#)

| IHC Score | Staining Pattern<br>(Surgical Specimen)                                                          | Staining Pattern<br>(Biopsy Specimen)                                                             | HER2 Status |
|-----------|--------------------------------------------------------------------------------------------------|---------------------------------------------------------------------------------------------------|-------------|
| 0         | No reactivity or membranous reactivity in <10% of tumor cells.                                   | No reactivity in any tumor cell.                                                                  | Negative    |
| 1+        | Faint/barely perceptible membranous reactivity in ≥10% of tumor cells.                           | Tumor cell cluster with faint/barely perceptible membranous reactivity.                           | Negative    |
| 2+        | Weak to moderate complete, basolateral, or lateral membranous reactivity in ≥10% of tumor cells. | Tumor cell cluster with weak to moderate complete, basolateral, or lateral membranous reactivity. | Equivocal*  |
| 3+        | Strong complete, basolateral, or lateral membranous reactivity in ≥10% of tumor cells.           | Tumor cell cluster with strong complete, basolateral, or lateral membranous reactivity.           | Positive    |

\*For equivocal (2+) results, further testing with in situ hybridization (ISH) to assess for HER2 gene amplification is recommended.

## Visualizations

## Signaling Pathway

[Click to download full resolution via product page](#)

Caption: **Sevabertinib** inhibits the HER2 signaling pathway.

## Experimental Workflow



[Click to download full resolution via product page](#)

Caption: General workflow for HER2 immunohistochemistry.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. esmo.org [esmo.org]
- 2. onclive.com [onclive.com]
- 3. oncnursingnews.com [oncnursingnews.com]
- 4. fda.gov [fda.gov]
- 5. ESMO 2025: Oral drug demonstrates promising anti-tumor activity in patients with advanced lung cancer | MD Anderson Cancer Center [mdanderson.org]
- 6. Sevabertinib in Advanced HER2-Mutant Non-Small-Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ASCO – American Society of Clinical Oncology [asco.org]
- 8. onclive.com [onclive.com]
- 9. FDA Approves Thermo Fisher's Companion Diagnostic for HER2-Mutated NSCLC Treatment | Lab Manager [labmanager.com]
- 10. biospace.com [biospace.com]
- 11. HER2 IHC Testing Updates for mNSCLC | HER2Know [her2know.com]
- 12. her2know.com [her2know.com]
- To cite this document: BenchChem. [Application Notes and Protocols: Immunohistochemistry for HER2 Expression in Sevabertinib Studies]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15611537#immunohistochemistry-for-her2-expression-in-sevabertinib-studies>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)